molecular formula C10H10BrClO3 B14776080 6-Bromo-2-chloro-3-propoxybenzoic acid

6-Bromo-2-chloro-3-propoxybenzoic acid

Cat. No.: B14776080
M. Wt: 293.54 g/mol
InChI Key: CSXXMSWSUCZRAK-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and propoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-propoxybenzoic acid typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Propoxylation: The attachment of a propoxy group to the benzene ring.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity. The process may also involve continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-propoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-chloro-3-propoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-propoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-3-propoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

6-bromo-2-chloro-3-propoxybenzoic acid

InChI

InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

CSXXMSWSUCZRAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl

Origin of Product

United States

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